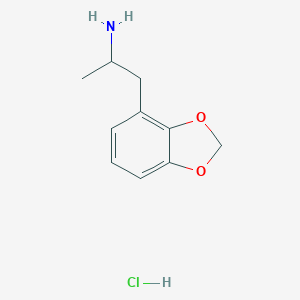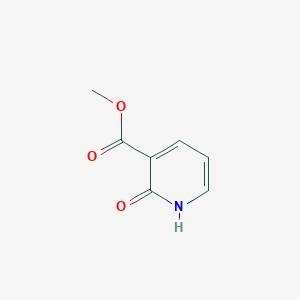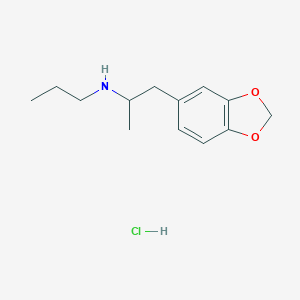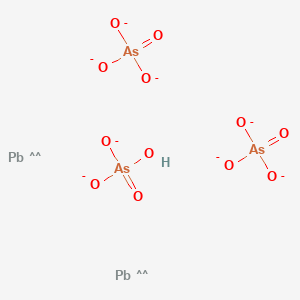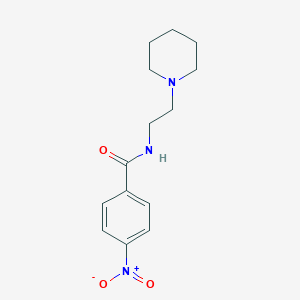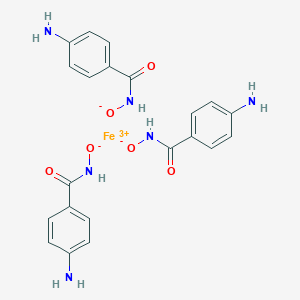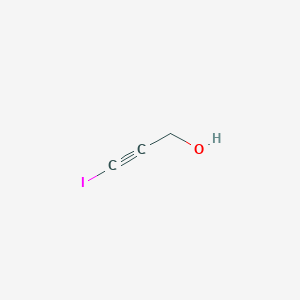
3-碘-2-丙炔醇
描述
3-Iodo-2-propynol: is an organic compound with the molecular formula C₃H₃IO . It is a halogenated alcohol characterized by the presence of an iodine atom attached to a propynyl group. This compound is known for its antimicrobial properties and is used in various industrial and research applications .
科学研究应用
3-Iodo-2-propynol has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Employed as an antimicrobial agent in biological studies.
Medicine: Investigated for its potential use in antimicrobial formulations and as a preservative in pharmaceuticals.
Industry: Used in the production of biocides, wood preservatives, and antifungal agents
作用机制
Target of Action
3-Iodo-2-propynol, also known as 3-iodoprop-2-yn-1-ol, primarily targets acetylcholinesterase (AChE) . AChE is a critical enzyme involved in the termination of nerve impulses by breaking down acetylcholine, a neurotransmitter, in the synaptic cleft .
Mode of Action
The compound interacts with its target, AChE, through a process known as carbamoylation . This interaction leads to a reversible inhibition of AChE . As a result, there is an accumulation of acetylcholine and thus stimulation of cholinergic synapses in the autonomous nervous system, at the motor end plates, and in the central nervous system .
Biochemical Pathways
The inhibition of AChE by 3-Iodo-2-propynol affects the cholinergic neurotransmission pathway . This pathway is crucial for transmitting signals in the nervous system. The accumulation of acetylcholine due to AChE inhibition can lead to continuous stimulation of the nerves, muscles, and glands .
Pharmacokinetics
The compound is rapidly absorbed from the gastrointestinal tract and distributed in the organism . The substance is also stored in adipose tissue both unchanged and as metabolites .
生化分析
Biochemical Properties
3-Iodo-2-propynol is known to interact with various biomolecules. It is a member of the carbamate family of biocides and has been used effectively as an antifungal technology . The nature of these interactions is complex and involves various enzymes and proteins .
Cellular Effects
The effects of 3-Iodo-2-propynol on cells are multifaceted. It has been observed to cause irritation to the larynx after repeated inhalation exposure in animal models
Molecular Mechanism
It is known to be extensively metabolized, with the metabolites being 2 diastereomers of propargyl-N-acetic acid carbamate
Temporal Effects in Laboratory Settings
In laboratory settings, 3-Iodo-2-propynol has been observed to be stable at room temperature, and for 14 days at 54°C. It is also stable in heptane and ethyl acetate for 96 hours, and in octanol, petroleum ether, and methanol for 9 days at 25°C
Dosage Effects in Animal Models
The effects of 3-Iodo-2-propynol vary with different dosages in animal models. For instance, brain cholinesterase activity was reduced by 24% in female rats in relation to the control group from 1.16 mg/m3 . More comprehensive studies are needed to understand the threshold effects and any toxic or adverse effects at high doses.
Metabolic Pathways
It is known to be extensively metabolized, with glucuronidation appearing to be the main secondary metabolic pathway
准备方法
Synthetic Routes and Reaction Conditions: 3-Iodo-2-propynol can be synthesized through the iodination of propargyl alcohol. The process involves the following steps :
Stage 1: Propargyl alcohol is treated with n-butyllithium in tetrahydrofuran and hexane at -78°C for 0.5 hours.
Stage 2: Iodine is added to the reaction mixture, which is then allowed to warm to room temperature.
Stage 3: The mixture is poured onto a mixture of ice and dilute hydrochloric acid. The organic layer is separated, and the product is purified by flash column chromatography.
Industrial Production Methods: In industrial settings, the production of 3-Iodo-2-propynol involves similar steps but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product .
化学反应分析
Types of Reactions: 3-Iodo-2-propynol undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other functional groups.
Oxidation Reactions: The alcohol group can be oxidized to form corresponding aldehydes or acids.
Reduction Reactions: The triple bond can be reduced to form alkenes or alkanes.
Common Reagents and Conditions:
Substitution: Reagents such as sodium azide or potassium cyanide can be used under mild conditions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are commonly used.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts is employed.
Major Products:
Substitution: Formation of azides or nitriles.
Oxidation: Formation of propynal or propynoic acid.
Reduction: Formation of propene or propane.
相似化合物的比较
3-Iodo-2-propynyl butylcarbamate: Known for its antifungal and antimicrobial properties.
1-Iodoprop-1-yn-3-yl N-n-butylcarbamate: Used in similar applications as 3-Iodo-2-propynol.
Methylisothiazolinone: Another antimicrobial agent used in various consumer products.
Uniqueness: 3-Iodo-2-propynol is unique due to its specific structure, which allows for versatile chemical reactions and applications. Its iodine atom provides distinct reactivity compared to other halogenated compounds, making it valuable in both research and industrial settings .
属性
IUPAC Name |
3-iodoprop-2-yn-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H3IO/c4-2-1-3-5/h5H,3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYQJMGROXSSXDR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C#CI)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H3IO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4061917 | |
| Record name | 2-Propyn-1-ol, 3-iodo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4061917 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.96 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1725-82-2 | |
| Record name | Iodopropargyl alcohol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1725-82-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Iodo-2-propynol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001725822 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Propyn-1-ol, 3-iodo- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2-Propyn-1-ol, 3-iodo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4061917 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-iodo-2-propynol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.487 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 3-IODO-2-PROPYNOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A477M4X26N | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


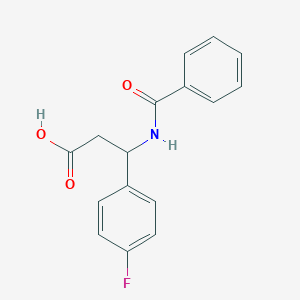
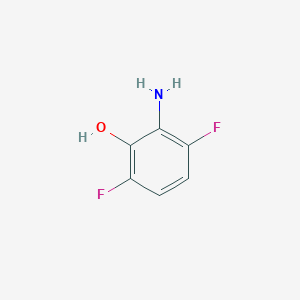
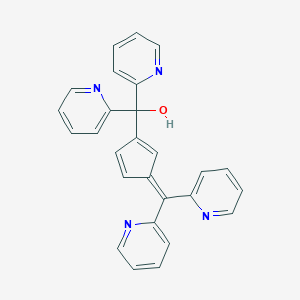

![6,7-dihydro-5H-cyclopenta[d]pyrimidine-2,4-diamine](/img/structure/B157947.png)
